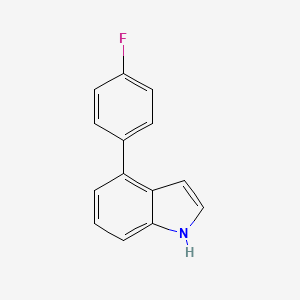

4-(4-fluorophenyl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluorophenyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN/c15-11-6-4-10(5-7-11)12-2-1-3-14-13(12)8-9-16-14/h1-9,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLONXARDZNICU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization of 4 4 Fluorophenyl 1h Indole

Established Synthetic Routes for 4-(4-Fluorophenyl)-1H-Indole Core Structure

A variety of synthetic strategies have been developed to construct the indole (B1671886) scaffold. While direct synthesis of this compound is not extensively documented, several established methods for indole synthesis can be adapted to produce this specific derivative.

The Friedel-Crafts reaction is a classic method for the acylation and alkylation of aromatic rings. In the context of indole synthesis, an intramolecular Friedel-Crafts cyclization can be a key step. A plausible, though not explicitly detailed in the literature for this specific compound, synthetic route could involve the acylation of a suitably substituted aniline (B41778) derivative, followed by cyclization to form the indole ring.

For instance, a hypothetical route could begin with the Friedel-Crafts acylation of an N-protected 3-bromoaniline (B18343) with 4-fluorobenzoyl chloride. The resulting ketone could then undergo a series of transformations, including reduction and subsequent cyclization, to yield the this compound core. The success of such a strategy would heavily depend on the reaction conditions and the choice of protecting groups to control regioselectivity.

| Step | Reaction | Key Considerations |

|---|---|---|

| 1 | Friedel-Crafts Acylation | Choice of Lewis acid catalyst and solvent to control regioselectivity. |

| 2 | Reduction of Ketone | Selection of reducing agent to avoid side reactions. |

| 3 | Cyclization | Conditions to promote intramolecular ring closure to form the indole. |

| 4 | Deprotection | Removal of the N-protecting group to yield the final product. |

Multicomponent reactions (MCRs) offer an efficient approach to complex molecules in a single step from three or more starting materials. While no MCRs specifically designed for the synthesis of this compound have been reported, several MCRs for the synthesis of substituted indoles could potentially be adapted. For example, a four-component reaction involving an aniline, an aldehyde, an isocyanide, and a fourth component could be envisioned. The challenge would lie in the selection of starting materials that would lead to the desired 4-aryl substitution pattern.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are highly relevant for the synthesis of 4-arylindoles.

Suzuki Coupling: A common strategy involves the Suzuki coupling of a 4-haloindole derivative with 4-fluorophenylboronic acid. This approach requires the prior synthesis of a 4-bromo- or 4-iodo-1H-indole, which can be challenging to prepare regioselectively.

Heck Coupling: The Heck reaction provides another avenue, where a 4-haloindole could be coupled with 4-fluorostyrene, followed by isomerization of the double bond.

Larock Indole Synthesis: The Larock indole synthesis is a powerful method for preparing polysubstituted indoles. A variation of this reaction could potentially be employed, starting from a 2,3-dihaloaniline derivative which, after a Smiles rearrangement and a one-pot or stepwise Sonogashira coupling/NaOH-mediated cyclization, could lead to a 4-halo-1H-indole. This intermediate could then be subjected to a Suzuki coupling with 4-fluorophenylboronic acid to yield the target compound. acs.orgresearchgate.net

Ullmann Condensation: While traditionally used for C-O and C-N bond formation, modern modifications of the Ullmann reaction can also be applied to C-C bond formation, offering a potential, though less common, route.

| Reaction | Indole Precursor | Arylating Agent | Catalyst/Conditions |

|---|---|---|---|

| Suzuki Coupling | 4-Halo-1H-indole | 4-Fluorophenylboronic acid | Palladium catalyst, base |

| Heck Coupling | 4-Halo-1H-indole | 4-Fluorostyrene | Palladium catalyst, base |

| Larock Indole Synthesis | o-Iodoaniline derivative | Disubstituted alkyne | Palladium catalyst, base |

Photochemical reactions offer unique pathways for the functionalization of indoles. Photo-Fries rearrangement of an N-acylindole derivative could potentially lead to C-acylated indoles, which could then be further manipulated. More directly, photochemical arylation of the indole nucleus using diazonium salts or other photo-activated aryl sources could be explored. The main challenge in this approach is controlling the regioselectivity, as photochemical reactions often yield a mixture of isomers.

Novel Approaches in this compound Synthesis

Recent advances in organic synthesis have focused on the development of more efficient and regioselective methods for the functionalization of C-H bonds.

The direct C-H functionalization of the indole core at the C4 position is a highly sought-after transformation. This is particularly challenging due to the inherent reactivity of the C2 and C3 positions of the indole ring. To overcome this, various strategies involving directing groups have been developed.

Directing Group Strategies: A directing group is a functional group that is temporarily installed on the indole nitrogen or at another position to direct a metal catalyst to a specific C-H bond. For C4-arylation, a directing group at the N1 or C3 position can facilitate the formation of a metallacycle that positions the catalyst in proximity to the C4-H bond, enabling its selective activation and subsequent arylation. For instance, a pivaloyl group at the C3 position has been shown to direct the arylation to the C4 and C5 positions. acs.orgacs.org Similarly, a benzoyl group has been utilized as a weak chelating directing group for palladium-catalyzed C4-arylation. nih.govnih.gov

Transition Metal-Catalyzed C-H Activation: Palladium, rhodium, and ruthenium catalysts have been successfully employed for the regioselective C-H arylation of indoles. By carefully choosing the catalyst, ligands, and directing group, it is possible to achieve high selectivity for the C4 position. A ruthenium-catalyzed approach using an aldehyde as a directing group has been reported for the synthesis of 4-substituted indoles. rsc.org More recently, palladium-catalyzed methods have been developed that allow for the C4-arylation of indoles by tuning the catalytic modes. acs.org An iridium-catalyzed C2/C4 regioselective C-H heteroarylation has also been demonstrated, where the regioselectivity is controlled by the choice of oxidant.

| Directing Group Position | Directing Group | Metal Catalyst | Reference |

|---|---|---|---|

| C3 | Pivaloyl | Palladium | acs.orgacs.org |

| N1 | Benzoyl | Palladium | nih.govnih.gov |

| C3 | Aldehyde | Ruthenium | rsc.org |

Diasterospecific Cycloaddition Reactions

Diastereospecific cycloaddition reactions are powerful tools for the construction of complex, three-dimensional molecular architectures. In the context of indole chemistry, the indole nucleus can participate in various cycloaddition reactions, acting as either a diene or a dienophile, often leading to dearomatization of the indole core.

While specific examples of diastereospecific cycloaddition reactions involving the this compound scaffold are not extensively documented in the reviewed literature, the general reactivity of indole derivatives in such transformations provides a basis for potential applications. For instance, dearomative (4+3) cycloaddition reactions of 3-alkenylindoles with in situ-generated oxyallyl cations have been shown to produce cyclohepta[b]indoles with high diastereoselectivity. uchicago.edu This methodology allows for the rapid construction of complex polycyclic systems. It is plausible that a suitably substituted this compound could undergo similar transformations.

The Diels-Alder, or [4+2] cycloaddition, is another key reaction for indoles. dntb.gov.ua Indole arynes, reactive intermediates derived from the benzenoid part of the indole nucleus, can undergo Diels-Alder reactions. For example, 4,5-indolynes have been shown to react with furan (B31954) derivatives, although with little regioselectivity. nih.gov The presence of a 4-aryl substituent would influence the electronic and steric properties of the corresponding indolyne, potentially affecting the outcome of such cycloadditions.

A summary of representative cycloaddition reactions on the indole core is presented below, illustrating the potential for stereocontrolled synthesis.

| Reaction Type | Reactants | Product Type | Key Features |

| (4+3) Cycloaddition | 3-Alkenylindole, Oxyallyl cation | Cyclohepta[b]indole | High diastereoselectivity, Metal-free conditions uchicago.edu |

| Diels-Alder [4+2] | Indole aryne, Furan derivative | Annulated indole | Access to complex fused systems nih.gov |

Rearrangement and Cyclization Methods

Rearrangement and cyclization reactions are fundamental in the synthesis of the indole core and its subsequent modification. While many methods focus on the initial construction of the indole ring system, such as the Fischer, Bischler, or Madelung syntheses, specific rearrangement and cyclization methods can also be employed to build upon a pre-existing indole scaffold or to form the scaffold itself with the desired substitution pattern.

One notable rearrangement in indole chemistry is the Smiles rearrangement. A synthesis of 4-halo-1H-indoles has been developed utilizing a Smiles rearrangement as a key step, followed by a Sonogashira coupling and a sodium hydroxide-mediated cyclization. researchgate.net This strategy starts from 2,3-dihalophenol derivatives to construct the 4-substituted indole ring.

Another powerful strategy involves intramolecular cyclization. For instance, palladium-catalyzed intramolecular C-H amination of N-aryl enamines can lead to the formation of the indole ring. These methods provide regioselective access to various indole derivatives under mild conditions. thieme-connect.com

The following table summarizes selected rearrangement and cyclization approaches relevant to the synthesis of substituted indoles.

| Method | Key Transformation | Substrate Type | Product |

| Smiles Rearrangement/Cyclization | O- to N-aryl migration followed by cyclization | 2,3-Dihalophenol derivatives | 4-Halo-1H-indoles researchgate.net |

| Palladium-Catalyzed Cyclization | Oxidative linkage of two C-H bonds | N-aryl enamines | C2-substituted indoles thieme-connect.com |

Derivatization and Structural Modification of this compound Derivatives

N-Substitution Strategies

The nitrogen atom of the indole ring is a common site for derivatization, allowing for the introduction of a wide variety of substituents that can modulate the molecule's properties. N-substitution strategies for indoles are well-established and generally applicable to 4-arylindoles like this compound.

Copper- and palladium-catalyzed N-arylation reactions are among the most powerful methods for forming N-arylindoles. The Ullmann condensation and the Buchwald-Hartwig amination are classic examples of such transformations. nih.gov Copper-catalyzed methods often use a copper(I) source, such as CuI, in the presence of a ligand and a base to couple the indole with an aryl halide. acs.org For example, a general method for the N-arylation of indoles uses CuI with ligands like trans-1,2-cyclohexanediamine. acs.org

Microwave-assisted synthesis has also been employed to accelerate these reactions, allowing for a one-pot, three-component synthesis of N-arylindoles starting from a hydrazine, a ketone/aldehyde, and an aryl iodide. nih.gov Rhodium-catalyzed asymmetric N-H insertion reactions with diazo compounds have also been developed for the synthesis of axially chiral N-arylindoles. pku.edu.cn

Below is a table of common N-substitution strategies applicable to the indole scaffold.

| Reaction | Catalyst/Reagents | Substrates | Product |

| Copper-Catalyzed N-Arylation | CuI, Diamine ligand, Base | Indole, Aryl halide | N-Arylindole acs.org |

| Fischer Indolisation/N-Arylation | Acid, then Cu2O, K3PO4 | Hydrazine, Ketone, Aryl iodide | N-Arylindole nih.gov |

| Rhodium-Catalyzed N-H Insertion | Rhodium catalyst | Indole, Diazo compound | N-Substituted indole pku.edu.cn |

Substitution on the Indole Ring System

The indole ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution, with the C3 position being the most nucleophilic and therefore the most common site of reaction. quimicaorganica.orgresearchgate.net The presence of the 4-(4-fluorophenyl) group can influence the regioselectivity of these reactions through steric and electronic effects.

Common electrophilic substitution reactions include halogenation, nitration, sulfonation, Friedel-Crafts acylation and alkylation, and the Vilsmeier-Haack formylation. quimicaorganica.org For instance, halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The Vilsmeier-Haack reaction introduces a formyl group at the C3 position using phosphoryl chloride and dimethylformamide. quimicaorganica.org

A specific example relevant to fluorophenyl-substituted indoles is the iodine-catalyzed electrophilic substitution of trifluoromethyl(indolyl)phenylmethanols with other indoles. In this study, derivatives bearing a p-fluorophenyl ring were successfully reacted, demonstrating that the fluorophenyl group is well-tolerated in such transformations. nih.govbeilstein-journals.org This reaction leads to the formation of unsymmetrical diindolylmethanes. beilstein-journals.org

The following table outlines key electrophilic substitution reactions on the indole ring.

| Reaction | Reagents | Position of Substitution | Product |

| Halogenation | NBS, NCS | C3 | 3-Haloindole quimicaorganica.org |

| Vilsmeier-Haack Formylation | POCl3, DMF | C3 | Indole-3-carboxaldehyde (B46971) quimicaorganica.org |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | C3 | 3-Acylindole researchgate.net |

| Iodine-Catalyzed Alkylation | Indolylmethanol, I2 | C3 | Diindolylmethane nih.gov |

Side Chain Modifications and Conjugation

The parent compound, this compound, does not possess a side chain. Therefore, this section will focus on the strategies to first introduce a functional group, typically at the C3 position, which can then be further modified.

As mentioned previously, electrophilic substitution reactions such as the Vilsmeier-Haack or Friedel-Crafts reactions can introduce carbonyl-containing side chains at the C3 position. quimicaorganica.org The resulting indole-3-carboxaldehyde or 3-acylindole can serve as a versatile handle for a wide range of subsequent modifications. For example, the aldehyde can undergo Wittig reactions to form alkenes, reductive amination to form tryptamine (B22526) derivatives, or oxidation to a carboxylic acid.

Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, Sonogashira, and Stille reactions, are powerful methods for modifying side chains or for introducing them. For instance, a 3-haloindole, obtained via halogenation, can be used in these coupling reactions to introduce aryl, vinyl, or alkynyl groups. A study on 1-benzyl-3-iodo-1H-indole-2-carbonitriles demonstrated the utility of these cross-coupling reactions for extensive derivatization at the C3 position. nih.gov

These functionalized side chains can then be used for conjugation to other molecules of interest, such as peptides, polymers, or reporter molecules, to create complex chemical probes or materials.

| Initial Functionalization (at C3) | Reagents | Subsequent Modification | Potential Conjugation Product |

| Vilsmeier-Haack | POCl3, DMF | Reductive Amination | Tryptamine derivative |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | Aldol Condensation | α,β-Unsaturated ketone |

| Halogenation | NBS | Suzuki Coupling | 3-Arylindole |

| Mannich Reaction | CH2O, R2NH | Quaternization | Quaternary ammonium (B1175870) salt quimicaorganica.org |

Structure Activity Relationship Sar Studies of 4 4 Fluorophenyl 1h Indole Analogues

Impact of Fluorophenyl Moiety Modifications on Biological Activities

Modifications to the 4-fluorophenyl group of 4-(4-fluorophenyl)-1H-indole analogues can significantly influence their biological activities, including potency and selectivity. The fluorine atom itself is a key feature, contributing to the compound's lipophilicity and electronic properties, which in turn affect interactions with biological targets. ontosight.ai

In the context of anticancer research, the presence of a 4-fluorophenyl group on a quinazoline (B50416) framework linked to an indole (B1671886) moiety has been shown to result in significant cytotoxicity against various cancer cell lines. mdpi.com For instance, a compound with 4-fluorophenyl groups at the C-2 positions of both the quinazoline and indole rings demonstrated notable cytotoxicity. mdpi.com Conversely, replacing the 4-fluorophenyl group with other substituents, such as a 4-methoxyphenyl (B3050149) group, can lead to reduced activity against certain cell lines. mdpi.com

The position of the fluorine atom on the phenyl ring is also critical. Studies on meridianin derivatives, which are inhibitors of JAK/STAT3 signaling, have shown that a 4-fluorophenyl substituent on a pyrimidine (B1678525) ring attached to the indole core results in potent biological activity. mdpi.com The substitution pattern on the phenyl ring can modulate the electronic environment and steric bulk, thereby influencing how the molecule fits into the binding pocket of its target protein.

The following table summarizes the impact of fluorophenyl moiety modifications on the biological activities of selected this compound analogues.

| Compound/Analogue Class | Modification to Fluorophenyl Moiety | Impact on Biological Activity |

| Indole-aminoquinazolines | Presence of 4-fluorophenyl on both quinazoline and indole | Significant cytotoxicity against cancer cell lines mdpi.com |

| Meridianin Derivatives | 4-fluorophenyl on pyrimidine ring | Potent inhibition of JAK/STAT3 signaling mdpi.com |

| Dopamine Transporter Inhibitors | Bis(4-fluorophenyl)methyl group | Crucial for high affinity and selectivity for DAT nih.gov |

Influence of Indole Ring Substitutions on Bioactivity

Substitutions on the indole ring of this compound analogues play a pivotal role in determining their biological activity and target specificity. The indole nucleus is a versatile scaffold, and strategic modifications can enhance potency, improve pharmacokinetic properties, and modulate the mechanism of action. ontosight.ainih.gov

In the development of anticancer agents that act as tubulin polymerization inhibitors, the site of attachment of the indole ring to a core motif is a critical determinant of activity. For example, in a series of indolyl-imidazopyridines, a 6-indolyl substituent demonstrated both high potency and improved metabolic stability compared to a 5-indolyl analogue. nih.gov In another study, substitutions at the N-1 position of the indole ring with a methyl group significantly enhanced the activity of certain anticancer compounds by as much as 60-fold compared to the unsubstituted analogues. nih.gov

The electronic nature of the substituents on the indole ring also has a profound effect. For instance, in a series of melatonin (B1676174) analogues, the presence of a bromine atom at the 5-position of the indole ring was investigated to understand the effect of substituents with different electronic properties on antioxidant activity. tandfonline.com Similarly, for certain anticancer compounds, substitutions at the C-3 position of the indole with groups like cyano, methoxycarbonyl, or formyl were found to restore potent tubulin polymerization inhibitory activity. nih.gov

The table below illustrates the influence of various indole ring substitutions on the bioactivity of this compound analogues.

| Analogue Class | Indole Ring Substitution | Effect on Bioactivity |

| Indolyl-imidazopyridines | 6-indolyl attachment | Improved cytotoxic potency and metabolic stability nih.gov |

| Anticancer agents | N-1 methyl substitution | ~60-fold enhancement in activity nih.gov |

| Melatonin analogues | 5-bromo substitution | Modulated antioxidant activity tandfonline.com |

| Tubulin polymerization inhibitors | C-3 cyano, methoxycarbonyl, formyl | Restored potent inhibitory activity nih.gov |

Role of Linker and Peripheral Group Variations in SAR

The nature of the linker connecting the this compound core to other parts of the molecule, as well as the characteristics of peripheral groups, are critical determinants in the structure-activity relationship (SAR) of these compounds. The linker's length, flexibility, and chemical composition can significantly impact binding affinity and biological function. mdpi.com

In the design of bivalent inhibitors, the linker plays a crucial role in positioning the different pharmacophoric groups correctly within the target's binding sites. researchgate.net For instance, in the development of inhibitors for the Bcr-AblT315I kinase, a flexible amino acid linker was incorporated to avoid steric clashes, leading to potent inhibition. researchgate.net The optimal length of a linker is also important; for some histone deacetylase (HDAC) inhibitors, a linker of six carbon atoms was found to achieve the highest level of enzyme inhibition. mdpi.com

Peripheral group variations also have a profound impact on activity. In a series of indole-aminoquinazoline hybrids, the combination of a 4-fluorophenyl group on the quinazoline moiety and a phenyl group on the indole resulted in significant cytotoxicity against multiple cancer cell lines. mdpi.com However, changing the peripheral group on the indole to a bulkier 4-methoxyphenyl group led to reduced activity. mdpi.com

The table below provides examples of how linker and peripheral group variations affect the biological activity of indole-based compounds.

| Compound Class | Linker/Peripheral Group Variation | Impact on Biological Activity |

| Bcr-AblT315I Inhibitors | Flexible amino acid linker | Potent inhibition by avoiding steric clash researchgate.net |

| HDAC Inhibitors | Six-carbon atom linker | Highest level of enzyme inhibition mdpi.com |

| Indole-aminoquinazolines | Phenyl vs. 4-methoxyphenyl on indole | Phenyl group led to significant cytotoxicity; 4-methoxyphenyl reduced activity mdpi.com |

| Meridianin Analogues | Bromine at the 6-position of the indole | Influenced inhibitory activity on JAK/STAT3 signaling mdpi.com |

Rational Design Principles for Optimized Analogues

The rational design of optimized this compound analogues leverages a deep understanding of structure-activity relationships (SAR) to enhance therapeutic efficacy and improve pharmacokinetic profiles. nih.gov This approach often involves computational methods and a clear understanding of the biological target.

A key principle in rational design is the use of fluorine substitution to improve metabolic stability and binding affinity. tandfonline.com Fluorine's small size and high electronegativity can block sites of metabolism without significantly altering the molecule's shape, as exemplified in the development of the cholesterol absorption inhibitor, Ezetimibe. tandfonline.com

Structure-based design is another powerful tool, particularly when the three-dimensional structure of the target protein is known. nih.gov This allows for the design of molecules that fit precisely into the binding site. For example, in the development of tubulin inhibitors, a new series of indolyl-imidazopyridines was designed based on a lead compound to improve cytotoxic potency and metabolic stability. nih.gov

Furthermore, the "conjunctive approach," where an aryl group is fused with the core heterocyclic ring, is a strategy to create more rigid and potent analogues. rsc.org This was demonstrated in the synthesis of new pyrrole (B145914) and indole derivatives as tubulin assembly inhibitors, where fusing a phenyl ring to the pyrrole to form an indole resulted in potent compounds. rsc.org

The following table outlines some of the rational design principles applied to optimize this compound analogues.

| Design Principle | Application | Outcome |

| Fluorine Substitution | Block metabolic sites | Improved metabolic stability and in vivo potency tandfonline.com |

| Structure-Based Design | Optimize fit to target's binding pocket | Enhanced cytotoxic potency and metabolic stability of tubulin inhibitors nih.govnih.gov |

| Conjunctive Approach | Fuse aryl and heterocyclic rings | Creation of potent and more rigid tubulin assembly inhibitors rsc.org |

| Lead Optimization | Modify lead compound based on SAR | Development of analogues with improved efficacy and ADMET profiles nih.gov |

Advanced Computational and Theoretical Studies of 4 4 Fluorophenyl 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed investigation of molecular properties. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation approximately, yielding valuable information about the electronic nature of molecules like 4-(4-fluorophenyl)-1H-indole.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods due to its favorable balance of accuracy and computational cost. youtube.com DFT calculations are used to determine the optimized geometry, electronic structure, and vibrational frequencies of molecules. rsc.org For aromatic and heterocyclic compounds like indole (B1671886) derivatives, DFT methods, particularly with hybrid functionals like B3LYP, have been shown to provide results in good agreement with experimental data. rsc.orgresearchgate.net These calculations are fundamental for predicting various molecular parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. Furthermore, DFT is the foundation for calculating properties discussed in subsequent sections, such as frontier molecular orbitals and electron density. eurjchem.com

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. elsevierpure.commdpi.comresearchgate.net While it is generally less accurate than modern DFT methods because it does not account for electron correlation, HF theory is still a valuable tool and serves as a starting point for more advanced, correlation-corrected methods. mdpi.com In computational studies of organic molecules, HF calculations can provide useful insights into electronic structure and orbital energies. nih.gov Comparing results from HF and DFT methods can also help in assessing the importance of electron correlation effects on the properties of this compound. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.mewikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. youtube.com A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more polarizable and more reactive. youtube.com For this compound, quantum chemical calculations can precisely determine the energies of these orbitals and the magnitude of the energy gap, providing predictive insights into its reactivity in chemical reactions.

| Orbital | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons (nucleophilicity). |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons (electrophilicity). |

| Energy Gap | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

Electron Density and Topological Analyses

The electron density (ρ(r)) is a fundamental property of a molecule that describes the probability of finding an electron at a particular point in space. Its analysis provides a direct route to understanding chemical bonding and reactivity. Topological analysis of the electron density, often performed using the Quantum Theory of Atoms in Molecules (QTAIM), can characterize the nature of chemical bonds (e.g., covalent vs. ionic) by locating critical points in the density distribution. dntb.gov.uarsc.orgsciepub.com

Furthermore, the Electron Localization Function (ELF) is a tool used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. researchgate.net These analyses can reveal the intricate details of the electronic structure of this compound, highlighting the covalent bonds within the indole and phenyl rings and the nature of the C-C bond linking them.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are inherently dynamic. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model the conformational flexibility and dynamic behavior of this compound in various environments, such as in solution.

A key aspect of this analysis is understanding the rotational barrier around the single bond connecting the fluorophenyl group to the indole ring. Conformational analysis through methods like potential energy surface scans can identify the most stable conformers (rotamers) and the energy barriers between them. youtube.com This information is crucial as the relative orientation of the two aromatic rings can significantly influence the molecule's electronic properties and its ability to interact with other molecules.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. dntb.gov.ua The energy of the transition state determines the activation energy of a reaction, which governs its rate.

For the synthesis or functionalization of this compound, such as in Fischer indole synthesis or cross-coupling reactions, computational methods can be used to explore different possible pathways. By calculating the energies of all stationary points along a proposed reaction coordinate, the most energetically favorable mechanism can be determined. This not only provides a detailed, step-by-step picture of how the reaction occurs but can also guide the development of new synthetic methods with improved efficiency and selectivity.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.

Prediction of Binding Affinities and Modes

Detailed molecular docking studies specifically for this compound are not extensively available in the public domain. While research has been conducted on various indole derivatives, the binding affinities and modes for this specific compound have not been widely reported. Computational analyses of similar indole-containing compounds have shown interactions with a range of biological targets, often involving hydrophobic interactions and hydrogen bonding from the indole N-H group. However, without specific studies on this compound, any discussion of its binding affinity and mode would be speculative.

Identification of Potential Biological Targets

Computational methods, such as reverse docking, are often used to identify potential biological targets for a given compound. These approaches involve screening a ligand against a library of known protein structures. For this compound, specific computational studies to identify its potential biological targets are not readily found in the reviewed scientific literature. While the broader class of indole derivatives has been investigated for various therapeutic applications, including as anticancer and antimicrobial agents, the precise protein targets of this compound remain to be elucidated through dedicated computational and experimental research.

In Vitro Biological Activity Evaluation of 4 4 Fluorophenyl 1h Indole and Its Derivatives

Antimicrobial and Antibacterial Activities

Indole (B1671886) derivatives have demonstrated significant potential as antimicrobial agents, with various structural modifications influencing their spectrum of activity against different microbial strains. nih.gov Recent studies have highlighted their promising activity against a range of microorganisms, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

The antibacterial efficacy of newly synthesized indole derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. nih.gov For instance, certain indole derivatives incorporating 1,2,4-triazole and 1,3,4-thiadiazole moieties have shown notable effects. Specifically, indole-thiadiazole (compound 2h) and indole-triazole (compound 3d) derivatives were identified as the most effective against S. aureus, with an MIC value of 6.25 µg/mL. nih.gov In another study, novel indole compounds with 4-substituted piperazine moieties were tested against several bacteria. eurekaselect.com Compounds 4 and 15 from this series were more active against MRSA (MIC 25 µg/ml) than the standard antibiotic ampicillin (MIC 50 µg/ml). eurekaselect.com

Furthermore, indole-1,2,4 triazole conjugates have been evaluated for their antifungal properties. Many of these compounds showed potent activity against Candida tropicalis with MIC values as low as 2 µg/mL. nih.gov One particular derivative, compound 6f, was also the most potent against Candida albicans, exhibiting an MIC value of 2 µg/mL. nih.gov The structural differences among these indole derivatives, including the nature and position of various substituents, are believed to be responsible for the variations in their antimicrobial potencies. researchgate.net

Table 1: Antibacterial and Antifungal Activity of Selected Indole Derivatives

| Compound/Derivative Class | Microorganism | MIC (µg/mL) |

|---|---|---|

| Indole-thiadiazole (2h) | S. aureus | 6.25 |

| Indole-triazole (3d) | S. aureus | 6.25 |

| Indole-piperazine (4) | MRSA | 25 |

| Indole-piperazine (15) | MRSA | 25 |

| Indole-triazole conjugate (6f) | C. albicans | 2 |

| Various Indole-triazole conjugates | C. tropicalis | 2 |

Anti-inflammatory Potentials

Derivatives of the indole scaffold have been investigated for their ability to modulate inflammatory pathways. Inflammation is a complex biological response involving various enzymes and signaling molecules, such as cyclooxygenases (COX-1 and COX-2) and nitric oxide (NO). mdpi.com

In a study involving ursolic acid, a pentacyclic triterpene, structural modification by introducing an indole ring resulted in derivatives with enhanced anti-inflammatory activity. nih.gov The derivative labeled UA-1 demonstrated a significantly lower IC50 value (2.2 ± 0.4 µM) for nitric oxide (NO) inhibition in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells compared to the parent compound, ursolic acid (17.5 ± 2.0 µM). nih.gov Molecular docking studies suggested that this enhanced activity is due to strong interactions with key inflammatory targets like TNF-α and NF-κB. nih.gov

Other studies have focused on the ability of indazole derivatives, which are structurally related to indoles, to inhibit pro-inflammatory cytokines and cyclooxygenase-2 (COX-2) in a concentration-dependent manner. researchgate.net Similarly, novel flurbiprofen amide derivatives have been synthesized and shown to possess significant anti-inflammatory activities, which are attributed to their ability to inhibit COX enzymes, thereby reducing the synthesis of prostaglandins. mdpi.com

Table 2: Anti-inflammatory Activity of an Indole-Modified Ursolic Acid Derivative

| Compound | Assay | Cell Line | IC50 (µM) |

|---|---|---|---|

| UA-1 (Indole derivative) | Nitric Oxide (NO) Inhibition | RAW 264.7 | 2.2 ± 0.4 |

| Ursolic Acid (Parent Cmpd) | Nitric Oxide (NO) Inhibition | RAW 264.7 | 17.5 ± 2.0 |

Antioxidant Properties and Radical Scavenging Assays

Cellular damage from reactive oxygen species is implicated in numerous diseases, making the development of compounds with antioxidant properties a significant area of research. researchgate.net Indole derivatives have been identified as promising candidates for mitigating oxidative stress. researchgate.net The antioxidant potential of these compounds is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.gov The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. nih.govmdpi.com

In one study, a series of 3-substituted-2-oxindole derivatives were synthesized and evaluated for their antioxidant activity. nih.gov The 5-fluoro and 5-methyl analogues demonstrated the highest free radical scavenging activity, reaching 70% and 62% inhibition, respectively, in a concentration-dependent manner. nih.gov Another investigation on ethenyl indoles found that derivatives with electron-donating substituents exhibited good antioxidant properties, with a hydroxy-substituted ethenyl indole showing an IC50 of approximately 24 μM, comparable to that of vitamin E (IC50 ~ 26 μM). rsc.org

Other assays used to determine antioxidant capacity include measuring reducing power and scavenging of hydroxyl and superoxide radicals. researchgate.net In these tests, an indole derivative designated as compound I4 showed promising results that were comparable to the standard drug used. researchgate.net The antioxidant activity of these compounds is often linked to their ability to donate an electron, reducing species like Fe3+ to Fe2+. researchgate.net

Table 3: Antioxidant Activity of Selected Indole Derivatives

| Compound/Derivative Class | Assay | Result |

|---|---|---|

| 5-Fluoro-2-oxindole | DPPH Scavenging | 70% max. inhibition |

| 5-Methyl-2-oxindole | DPPH Scavenging | 62% max. inhibition |

| Hydroxy-substituted ethenyl indole | DPPH Scavenging | IC50 ~ 24 µM |

Enzyme Inhibition Studies

Haspin, an atypical serine/threonine kinase, plays a critical role in regulating mitosis and is considered a promising target for anticancer therapies due to its overexpression in various cancers. nih.govresearchgate.net A number of indole-based compounds have been developed as potent inhibitors of this enzyme. acs.org

A recent study reported the synthesis and biological characterization of a new series of substituted indoles as Haspin inhibitors. acs.org Through FRET (Förster resonance energy transfer) analysis, 22 of the 29 synthesized derivatives were identified as active Haspin inhibitors. acs.org Notably, eight of these compounds displayed nanomolar potencies. acs.org Compounds 34, 58, 59, and 60 showed inhibitory activity even better than a known inhibitor, with IC50 values in the low nanomolar range. acs.org In a separate investigation, a library of substituted indolo[2,3-c]quinolone-6-ones was developed, leading to the identification of two derivatives with IC50 values of 1 and 2 nM against Haspin kinase. researchgate.net These compounds also showed high selectivity against a panel of 10 other kinases. researchgate.net

Table 4: Haspin Kinase Inhibition by Indole Derivatives

| Compound/Derivative Class | Assay | IC50 |

|---|---|---|

| Substituted Indole (34) | FRET | Nanomolar range |

| Substituted Indole (58) | FRET | Nanomolar range |

| Substituted Indole (59) | FRET | Nanomolar range |

| Substituted Indole (60) | FRET | Nanomolar range |

| Indolo[2,3-c]quinolone-6-one (Derivative 1) | Kinase Assay | 1 nM |

| Indolo[2,3-c]quinolone-6-one (Derivative 2) | Kinase Assay | 2 nM |

Indoleamine 2,3-dioxygenase (IDO1 and IDO2) and tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway. nih.gov These enzymes are implicated in immune suppression, particularly in the context of cancer, making them important therapeutic targets. nih.govnih.gov

A study of diaryl hydroxylamines identified several chlorinated and fluorinated derivatives as dual inhibitors of IDO1 and TDO. nih.gov For example, the 4,4'-difluoro derivative (compound 15) and the 3-fluoro derivative (compound 9) showed IDO1 and TDO IC50 values in the single-digit micromolar range. nih.gov Another compound with 3,4-dichloro substitution (compound 3) acted as a pan-inhibitor, affecting IDO1, IDO2, and TDO with potencies of 2 µM, 32 µM, and 4 µM, respectively. nih.gov

Other research has focused on developing highly potent and selective inhibitors. For instance, a 1,2,3-triazole derivative, 4-chloro-2-(1H-1,2,3-triazol-5-yl)phenol (MMG-0358), demonstrated nanomolar-level IDO1 inhibitory activity in both enzymatic and cellular assays, with high selectivity over the TDO enzyme. nih.gov

Table 5: Inhibition of IDO and TDO Enzymes by Indole-related and Other Aromatic Compounds

| Compound | Target Enzyme(s) | IC50 (µM) |

|---|---|---|

| 3,4-dichloro diaryl hydroxylamine (3) | IDO1 / IDO2 / TDO | 2 / 32 / 4 |

| 3-fluoro diaryl hydroxylamine (9) | IDO1 / TDO | Single-digit µM |

| 4,4'-difluoro diaryl hydroxylamine (15) | IDO1 / TDO | Single-digit µM |

| MMG-0358 | IDO1 | Nanomolar range |

Human Equilibrative Nucleoside Transporters (ENTs) are a class of proteins that facilitate the transport of nucleosides across cell membranes. nih.govfrontiersin.org These transporters are crucial for nucleotide synthesis and play a role in the cellular uptake of antiviral and anticancer nucleoside analogue drugs. nih.govfrontiersin.org There are four subtypes in humans, ENT1-4. nih.govfrontiersin.org

Research into ENT inhibitors has led to the identification of compounds with selectivity for different subtypes. While many inhibitors are ENT1-selective, there has been progress in developing ENT2-selective inhibitors. nih.govfrontiersin.org One such compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), has been identified as a novel ENT inhibitor that is 5- to 10-fold more selective for ENT2 than for ENT1. nih.govfrontiersin.org In contrast, the conventional ENT inhibitors S-(4-nitrobenzyl)-6-thioinosine (NBMPR) and dipyridamole are significantly more potent against ENT1. nih.govfrontiersin.org The IC50 values for dipyridamole against ENT2 are 71-fold higher than for ENT1. nih.govfrontiersin.org The development of potent and selective inhibitors for other subtypes, like ENT4, is also an active area of research, with certain dipyridamole analogs showing promise. nih.gov

Table 6: Selectivity of Various ENT Inhibitors

| Compound | Target | Potency/Selectivity |

|---|---|---|

| FPMINT | ENT1 / ENT2 | 5- to 10-fold more selective for ENT2 |

| Dipyridamole | ENT1 / ENT2 | IC50 for ENT2 is 71-fold higher than for ENT1 |

| NBMPR | ENT1 / ENT2 | IC50 for ENT2 is 7,000-fold higher than for ENT1 |

Peptide Deformylase (PDF) Inhibition

For instance, compounds featuring a 5-bromoindole moiety have been investigated for their ability to inhibit PDF. biorxiv.org Structural analyses of these compounds in complex with the enzyme have revealed that the indole ring can form favorable interactions within the S1' binding pocket of the PDF active site. biorxiv.org The hydrophobic nature of the indole nucleus is well-suited for this pocket, which typically accommodates the side chain of the first amino acid of the substrate peptide. The selectivity of these indole derivatives for bacterial PDF over human mitochondrial PDF is an important aspect of their development, with the 5-bromoindole moiety reportedly enhancing this selectivity. biorxiv.org

Although this information pertains to a bromo-substituted isomer, it suggests that the 4-(4-fluorophenyl)-1H-indole scaffold could also possess the necessary structural features for PDF inhibition. The fluorophenyl group at the 4-position would significantly influence the electronic and steric properties of the molecule, which could in turn affect its binding affinity and inhibitory potency against PDF. Further enzymatic assays and structural biology studies would be required to validate this hypothesis and to determine the specific inhibitory profile of this compound against this key bacterial enzyme.

Antimycobacterial Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents with novel mechanisms of action. Indole derivatives have been a subject of interest in this area. Research into the antimycobacterial potential of phenyl-substituted indoles has yielded promising results.

A study investigating a series of 3-phenyl-1H-indoles revealed that the substitution pattern on the phenyl ring significantly impacts the antimycobacterial activity. nih.gov Specifically, the constitutional isomer of the title compound, 3-(4-fluorophenyl)-1H-indole , was evaluated for its ability to inhibit the growth of Mycobacterium tuberculosis (Mtb). This compound demonstrated a Minimum Inhibitory Concentration (MIC) value of 94.7 µM. nih.gov In the same study, it was observed that replacing the fluorine atom with a trifluoromethyl group, as in 3-(4-(trifluoromethyl)phenyl)-1H-indole , nearly doubled the antimycobacterial activity, resulting in a MIC of 47.8 µM. nih.gov This suggests that electronic and lipophilic properties of the substituent at the 4-position of the phenyl ring are critical for activity.

Furthermore, a broader investigation into amphiphilic indole derivatives highlighted the potential of 4-fluoroindoles bearing a cationic amphiphilic motif. nih.gov These compounds were found to exhibit a balanced profile of potency against Mycobacterium bovis BCG and M. tuberculosis H37Rv, along with good selectivity, solubility, and metabolic stability. nih.gov The mechanism of action for a representative analogue in this series was determined to involve cell membrane permeabilization and depolarization, leading to bactericidal effects against both growing and non-growing mycobacterial cultures. nih.gov

These findings collectively underscore the potential of the fluorophenyl-indole scaffold as a promising starting point for the development of novel antimycobacterial agents.

**Table 1: Antimycobacterial Activity of 3-Phenyl-1H-Indole Derivatives against *Mycobacterium tuberculosis***

| Compound Name | Substituent at 4-position of Phenyl Ring | MIC (µM) |

| 3-(4-Fluorophenyl)-1H-indole | Fluoro | 94.7 |

| 3-(4-(Trifluoromethyl)phenyl)-1H-indole | Trifluoromethyl | 47.8 |

Antiviral and Antimalarial Activities

The broad biological activity of indole derivatives has prompted investigations into their potential antiviral and antimalarial properties. While direct experimental data on the antiviral and antimalarial activities of this compound is limited in the available literature, studies on structurally related compounds provide some context for its potential in these areas.

In the realm of antiviral research, various indole derivatives have been synthesized and evaluated against a range of viruses. nih.govnih.gov For instance, certain unsymmetrical methylene derivatives of indoles have shown significant activity against the Respiratory Syncytial Virus (RSV). nih.gov The antiviral activity of indole alkaloids has also been demonstrated against human and avian influenza viruses. nih.gov These studies suggest that the indole scaffold can serve as a valuable template for the design of new antiviral agents. However, the specific contribution of a 4-fluorophenyl substituent at the 4-position of the indole ring to antiviral activity remains to be elucidated.

With respect to antimalarial activity, the 4-aminoquinoline scaffold has been a cornerstone of drug development, with chloroquine being a notable example. Modifications of this core structure have been extensively explored to combat drug resistance. One study focused on the synthesis and evaluation of 4'-fluoro and 4'-chloro analogues of amodiaquine. nih.gov The introduction of a fluorine atom onto the phenyl ring of the amodiaquine scaffold, as seen in 4'-fluoro-N-tert-butylamodiaquine , resulted in a compound with potent activity against both chloroquine-sensitive and resistant strains of malaria parasites. nih.gov This highlights the potential utility of the fluorophenyl moiety in the design of antimalarial agents. Although this compound belongs to a different chemical class, the favorable impact of the fluorophenyl group in the context of antimalarial drug discovery is noteworthy. Further screening of this compound and its derivatives against Plasmodium falciparum would be necessary to determine their potential in this therapeutic area.

Antiproliferative Activities (In Vitro Cell Line Studies)

The indole nucleus is a key structural component in many anticancer agents, and as such, novel indole derivatives are frequently evaluated for their antiproliferative effects. While specific data on the antiproliferative activity of this compound is not extensively detailed, research on related indole-based compounds provides strong rationale for its investigation in this context.

The anticancer potential of indole derivatives has been demonstrated in a variety of cancer cell lines. nih.gov For example, a study on indole-aryl amide derivatives showed that some of these compounds exhibited good activity against several tumor cell lines, including those of the colon (HT29), cervix (HeLa), and breast (MCF7). nih.gov One particular compound in this series demonstrated noteworthy selectivity towards malignant colon cells without affecting healthy human intestinal cells. nih.gov

More closely related to the target compound, a study on the antiproliferative activity of novel 3,5-diaryl-4,5-dihydroisoxazole derivatives featuring an indole moiety identified a promising candidate. The compound, (±)-3-[3-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole , which contains a substituted indole core, showed high selectivity toward leukemia Jurkat and HL-60 cells while exhibiting minimal toxicity to noncancerous cells. acs.org This compound was found to induce cell cycle arrest and apoptosis in the cancer cells.

These findings suggest that the indole scaffold, particularly when substituted with aryl groups, can be a promising framework for the development of novel antiproliferative agents. The presence of the 4-fluorophenyl group in this compound could modulate its activity and selectivity against various cancer cell lines. Comprehensive screening of this compound against a panel of human cancer cell lines would be required to fully assess its antiproliferative potential.

Preclinical Pharmacokinetic Characterization: in Vitro Aspects

Metabolic Stability Assessment (e.g., Liver Microsomes, Hepatocytes)

Metabolic stability is a critical determinant of a drug's half-life and oral bioavailability. In vitro assays using liver microsomes and hepatocytes are standard methods to evaluate the extent of metabolism.

To provide a quantitative perspective, a study on a different indole-containing compound, referred to as compound 4a, an oseltamivir analogue, demonstrated high stability in human liver microsomes. After a 60-minute incubation period, 101.6% of the compound was recovered, with a calculated half-life (T½) of over 145 minutes, indicating low metabolic clearance researchgate.net. Although not a direct measure for 4-(4-fluorophenyl)-1H-indole, this highlights that indole-based structures can be designed to have favorable metabolic stability.

Table 1: Metabolic Stability of a Structurally Unrelated Indole-Containing Compound (Compound 4a) in Human Liver Microsomes

| Compound | Incubation Time (min) | % Remaining | Half-life (T½) (min) |

| Compound 4a | 60 | 101.6 | >145 |

Note: The data presented is for an oseltamivir analogue (compound 4a) and not this compound. This is included for illustrative purposes due to the lack of direct data for the specified compound.

Membrane Permeability Evaluation (e.g., Caco-2 Assays)

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting intestinal drug absorption. This assay measures the rate at which a compound crosses a monolayer of human intestinal epithelial cells.

Direct Caco-2 permeability data for this compound is not currently available. However, the permeability of indole (B1671886) derivatives can be generally predicted based on their physicochemical properties, such as lipophilicity (LogP) and molecular size. The 4-phenyl-1H-indole scaffold suggests a degree of lipophilicity that would favor passive diffusion across the intestinal membrane.

For context, studies on other indole derivatives have shown a wide range of permeability values. For example, some indole alkaloids have demonstrated high permeability in Caco-2 assays, suggesting good oral absorption potential. The specific permeability of this compound would need to be experimentally determined to ascertain its classification according to the Biopharmaceutics Classification System (BCS).

Plasma Protein Binding Determinations

The extent to which a drug binds to plasma proteins, primarily albumin, influences its distribution and availability to target tissues. Only the unbound fraction of a drug is pharmacologically active.

Specific plasma protein binding data for this compound has not been reported. Generally, indole derivatives, particularly those with lipophilic substituents, tend to exhibit moderate to high plasma protein binding. The presence of the fluorophenyl group in this compound is likely to contribute to its lipophilicity and thus, it is anticipated to have a significant affinity for plasma proteins. The exact percentage of binding would require experimental determination using methods such as equilibrium dialysis or ultrafiltration.

Cytochrome P450 (CYP) Inhibition and Induction Profiling

Assessing the potential of a compound to inhibit or induce cytochrome P450 (CYP) enzymes is crucial for predicting drug-drug interactions.

There is no specific information on the CYP inhibition or induction profile of this compound. However, the indole nucleus is a known scaffold in many compounds that interact with CYP enzymes. It is plausible that this compound could exhibit inhibitory effects on one or more CYP isoforms. A standard in vitro panel would typically assess its inhibitory potential against major drug-metabolizing enzymes such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. Similarly, its potential to induce the expression of these enzymes would be evaluated in cultured human hepatocytes. Without experimental data, any discussion on its specific interactions remains speculative.

Metabolite Identification (In Vitro Systems)

Identifying the metabolic pathways of a new chemical entity is a key component of its preclinical characterization. In vitro systems such as liver microsomes and hepatocytes are used to generate and identify metabolites.

The in vitro metabolic profile of this compound has not been publicly detailed. Based on the metabolism of other indole-containing compounds, potential metabolic pathways for this compound could include:

Hydroxylation: Addition of a hydroxyl group to the indole ring or the phenyl ring is a common metabolic pathway for aromatic compounds, primarily mediated by CYP enzymes.

Glucuronidation: If a hydroxylated metabolite is formed, it can undergo phase II conjugation with glucuronic acid to form a more water-soluble glucuronide conjugate.

Sulfation: Similar to glucuronidation, hydroxylated metabolites can also be conjugated with a sulfate group.

The precise identification of metabolites would necessitate incubation with human liver microsomes or hepatocytes followed by analysis using high-resolution mass spectrometry to elucidate the structures of the metabolic products.

Analytical Methodologies for Characterization of 4 4 Fluorophenyl 1h Indole Derivatives

Spectroscopic Techniques

Spectroscopic techniques are indispensable for the detailed structural analysis of 4-(4-fluorophenyl)-1H-indole derivatives. These methods probe the interactions of molecules with electromagnetic radiation, offering insights into their electronic and vibrational states, as well as the magnetic environments of their constituent nuclei.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the local electronic environment of specific nuclei within a molecule. For derivatives of this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In derivatives of this compound, the aromatic protons of the indole (B1671886) and the 4-fluorophenyl ring typically appear as multiplets in the downfield region of the spectrum (δ 6.5-8.5 ppm). The proton on the indole nitrogen (N-H) often appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy offers insights into the carbon skeleton of the molecule. The spectra of this compound derivatives show distinct signals for each carbon atom. The carbon atoms of the aromatic rings resonate in the range of δ 110-140 ppm. The carbon atom directly bonded to the fluorine atom exhibits a characteristic large coupling constant (¹JCF), which is a clear diagnostic feature.

¹⁹F NMR Spectroscopy is a highly sensitive technique for the direct observation of the fluorine nucleus. Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range wikipedia.org. For derivatives of this compound, a single resonance is expected for the fluorine atom on the phenyl ring. The chemical shift of this signal is sensitive to the electronic environment and can provide information about intermolecular interactions biophysics.org. The typical chemical shift range for organofluorine compounds is broad, which minimizes signal overlap wikipedia.org.

Below is a table summarizing typical ¹H and ¹³C NMR chemical shifts for a derivative, 3-(4-fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole, which can provide an indication of the expected ranges for similar fluorinated heterocyclic compounds.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹⁹F Chemical Shift (δ, ppm) |

| Aromatic CH | 7.05-7.75 (m) | 115.7-131.3 | -109.34 (tt), -111.89 (tt) |

| Pyrazole (B372694) CH | 6.13 (d) | 87.0 (d) | -122.44 (d) |

| Vinylic CH | 6.46 (q) | 110.2 (q) | -54.62 (d) |

Data derived from a study on a fluorinated pyrazole derivative and is illustrative for related compounds mdpi.com.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.

For this compound derivatives, characteristic IR absorption bands are expected for the N-H group of the indole ring, the aromatic C-H bonds, the aromatic C=C bonds, and the C-F bond. The N-H stretching vibration typically appears as a sharp to broad band in the region of 3300-3500 cm⁻¹ researchgate.net. Aromatic C-H stretching vibrations are generally observed between 3000 and 3100 cm⁻¹. The stretching vibrations of the aromatic C=C bonds give rise to several bands in the 1450-1620 cm⁻¹ region. The C-F stretching vibration, a key indicator of the fluorophenyl group, is expected to produce a strong absorption band in the range of 1100-1250 cm⁻¹.

The table below presents typical IR absorption bands for indole and related derivatives.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Indole) | Stretching | 3406 researchgate.net |

| Aromatic C-H | Stretching | 3022, 3049 researchgate.net |

| Aromatic C=C | Stretching | 1508, 1577, 1616 researchgate.net |

| C-F | Stretching | 1100-1250 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound derivatives, the most prominent absorptions are due to π → π* transitions within the conjugated system of the indole and phenyl rings.

Indole itself typically exhibits two main absorption bands around 220 nm and 260-280 nm. The introduction of the 4-fluorophenyl substituent at the 4-position is expected to cause a bathochromic (red) shift in the absorption maxima (λmax) due to the extension of the conjugated system. The intensity and position of these bands can be influenced by the solvent polarity. For instance, a derivative, 1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl)thiosemicarbazone], displays multiple absorption maxima.

| Compound Derivative | λmax (nm) | Molar Absorptivity (ε) | Solvent |

| 4-(4-methoxyphenyl)thiosemicarbazide | 242.5, 268.2 | 14084, 9566 | EtOH+DMSO |

| 1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione | 246.5, 252.3, 268.7, 295.0 | 42338, 38906, 13115, 5270 | EtOH+DMSO |

Data from a study on indole derivatives illustrates the typical UV-Vis absorption ranges dergipark.org.tr.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.

For this compound and its derivatives, techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to generate molecular ions ([M+H]⁺ or [M-H]⁻) bris.ac.uk. The mass spectrum of this compound would be expected to show a prominent molecular ion peak corresponding to its molecular weight. HRMS would confirm the elemental formula, C₁₄H₁₀FN. Fragmentation patterns can provide structural information, for example, by showing the loss of the fluorophenyl group or fragments from the indole ring.

The table below shows HRMS data for a fluorinated pyrazole derivative, illustrating the precision of this technique.

| Compound Derivative | Calculated m/z for [M+H]⁺ | Found m/z |

| 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole | 369.0821 | 369.0821 |

Data from a study on a fluorinated pyrazole derivative mdpi.com.

X-ray Diffraction and Crystallography

X-ray diffraction techniques are the most definitive methods for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined.

Single crystal X-ray diffraction analysis provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and torsional angles. For derivatives of this compound that form suitable single crystals, this technique can confirm the connectivity of the atoms and provide detailed information about the conformation of the molecule and its packing in the solid state.

The crystal structure of a related compound, 2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]-1H-indole, reveals a triclinic crystal system with the space group P-1 researchgate.net. This type of analysis for a this compound derivative would allow for the precise measurement of the dihedral angle between the indole ring and the 4-fluorophenyl ring, as well as the characterization of any intermolecular interactions, such as hydrogen bonding or π-π stacking, that stabilize the crystal lattice researchgate.net.

The following table summarizes the crystallographic data for 2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]-1H-indole, providing an example of the type of information obtained from a single crystal X-ray analysis.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.4955(4) |

| b (Å) | 12.0832(7) |

| c (Å) | 13.7889(8) |

| α (°) | 106.727(2) |

| β (°) | 103.691(2) |

| γ (°) | 96.829(2) |

| Volume (ų) | 1138.49(11) |

| Z | 2 |

Crystallographic data for 2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]-1H-indole researchgate.net.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. matec-conferences.orgscirp.org This technique maps the electron distribution of a molecule in a crystal to generate a three-dimensional surface, providing profound insights into the nature and prevalence of non-covalent interactions that dictate the crystal packing. researchgate.netscirp.org

For derivatives of this compound, Hirshfeld analysis is instrumental in understanding how molecules arrange themselves in the solid state. The analysis generates a surface colored according to normalized contact distance (dnorm), where red spots indicate close contacts (strong interactions like hydrogen bonds), white areas represent van der Waals contacts, and blue regions signify the absence of close interactions. scirp.orgyoutube.com

A key feature of this analysis is the generation of two-dimensional fingerprint plots. crystalexplorer.net These plots summarize all intermolecular contacts by plotting the distance to the nearest nucleus external to the surface (dₑ) against the distance to the nearest nucleus internal to the surface (dᵢ). researchgate.net Each type of interaction (e.g., H···H, C-H···π, H···F) produces a characteristic pattern on the plot, and the relative area of these patterns corresponds to their abundance in the crystal packing. crystalexplorer.net For indole derivatives, which are rich in aromatic rings, analysis often reveals significant contributions from H···H, C···H/H···C, and H···F interactions, alongside π-π stacking, which are crucial for stabilizing the crystal structure. researchgate.net

| Interaction Type | Description | Typical Contribution |

|---|---|---|

| H···H | Contacts between hydrogen atoms; often the most abundant interaction. | 30 - 55% |

| C···H / H···C | Represents C-H···π interactions, crucial for the packing of aromatic systems. | 15 - 25% |

| H···F / F···H | Hydrogen bonds involving fluorine atoms, characteristic of fluorinated compounds. | 10 - 20% |

| C···C | Indicates π-π stacking interactions between aromatic rings. | 5 - 15% |

| N···H / H···N | Classical hydrogen bonds involving the indole nitrogen. | 5 - 10% |

Chromatographic Purity and Separation Techniques

Chromatographic methods are indispensable for determining the purity of this compound derivatives and for separating them from reaction byproducts or other impurities. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are the most commonly employed techniques for these purposes.

HPLC is a premier analytical technique for the separation, identification, and quantification of components in a mixture. For this compound derivatives, reversed-phase HPLC (RP-HPLC) is the most common mode.

Method Development and Validation A typical RP-HPLC method involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, usually a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net Due to the presence of the fluorophenyl moiety, specialized fluorinated stationary phases can offer alternative selectivity and improved separation for complex mixtures of fluorinated compounds. chromatographyonline.comsilicycle.comoup.com

The development of a robust HPLC method requires validation to ensure its reliability for its intended purpose. Validation is performed according to the International Council for Harmonisation (ICH) guidelines, which assess several key parameters. pharmaguideline.comactascientific.comamsbiopharma.com

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A correlation coefficient (r²) of ≥0.999 is typically required. altabrisagroup.comdemarcheiso17025.com

Precision: The closeness of agreement between a series of measurements. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst). The relative standard deviation (RSD) should typically be ≤2%. demarcheiso17025.com

Accuracy: The closeness of the test results to the true value, often determined by spike/recovery studies. Recoveries are generally expected to be within 98-102%. altabrisagroup.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. LOD is often determined at a signal-to-noise ratio of 3:1, while LOQ is at 10:1. actascientific.com

| Parameter | Condition / Acceptance Criteria | |

|---|---|---|

| Chromatographic Conditions | Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 254 nm | |

| Column Temperature | 30 °C | |

| Validation Parameters | Linearity (r²) | ≥ 0.999 |

| Precision (%RSD) | ≤ 2.0% | |

| Accuracy (% Recovery) | 98.0 - 102.0% | |

| LOD / LOQ | Analyte specific (e.g., 0.01 µg/mL / 0.03 µg/mL) |

Thin Layer Chromatography is a simple, rapid, and versatile separation technique used for qualitative analysis, such as monitoring the progress of a chemical reaction, identifying compounds in a mixture, and determining purity. globalresearchonline.net

The stationary phase is typically a polar adsorbent like silica (B1680970) gel or alumina, coated on a glass, plastic, or aluminum plate. annamalaiuniversity.ac.inoperachem.com For separating indole derivatives, silica gel is most common. khanacademy.org The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the plate via capillary action. khanacademy.org The choice of eluent is crucial for achieving good separation; a common system for compounds of intermediate polarity like this compound is a mixture of a nonpolar solvent (e.g., hexanes or cyclohexane) and a more polar solvent (e.g., ethyl acetate). annamalaiuniversity.ac.in

After development, the separated spots are visualized. Since many indole derivatives are colorless, visualization is often achieved by non-destructive methods like exposure to ultraviolet (UV) light (typically at 254 nm), where UV-active compounds appear as dark spots on a fluorescent background. plantextractwholesale.comlibretexts.org Alternatively, semi-destructive methods such as placing the plate in a chamber with iodine vapor can be used, which typically stains organic compounds as yellow-brown spots. libretexts.orgumass.edu

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum or glass plates |

| Mobile Phase | Ethyl acetate (B1210297) / Hexane (e.g., 30:70 v/v) |

| Application | Spotting of dissolved sample via capillary tube |

| Development | Ascending development in a closed chamber |

| Visualization | 1. UV light (254 nm) 2. Iodine vapor |

Compound Index

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Alumina (Aluminum oxide) |

| Cyclohexane |

| Ethyl acetate |

| Formic acid |

| Hexane |

| Iodine |

| Methanol |

| Silica gel |

Q & A

What are the common synthetic routes for 4-(4-fluorophenyl)-1H-indole derivatives?

Level: Basic

Methodological Answer:

Two primary methods are widely used:

- Click Chemistry Approach : A Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between 3-(2-azidoethyl)-5-fluoro-1H-indole and 1-ethynyl-4-fluorobenzene in PEG-400/DMF solvent yields triazole-linked derivatives. Purification involves column chromatography (70:30 ethyl acetate/hexane), achieving 22% yield .

- Benzylation Strategy : Substituted benzyl alcohols (e.g., 4-fluorobenzyl alcohol) react with indole under mild acidic conditions. Flash chromatography (cyclohexane/ethyl acetate gradients) isolates products with yields up to 68% .

How is the structure of this compound confirmed experimentally?

Level: Basic

Methodological Answer:

Key techniques include:

- Multinuclear NMR :

- ¹H NMR : Distinct indole NH signals (δ ~8.0–10.0 ppm) and aromatic protons (δ ~6.8–7.6 ppm).

- ¹³C NMR : Identification of fluorophenyl carbons (δ ~115–160 ppm) and indole backbone carbons.

- ¹⁹F NMR : Singlets near δ -110 to -115 ppm confirm para-fluorine substitution .

- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 226.1027 for 3-(4-fluorobenzyl)-1H-indole) .

- IR Spectroscopy : NH stretches (~3411 cm⁻¹) and aromatic C=C vibrations (~1489–1629 cm⁻¹) .

What strategies optimize reaction yields for indole derivatives?

Level: Advanced

Methodological Answer:

Yield optimization involves:

- Catalyst Screening : Transition metals (e.g., CuI for click chemistry) improve regioselectivity and efficiency .

- Solvent Effects : Polar aprotic solvents (DMF, PEG-400) enhance solubility of intermediates .

- Purification Refinement : Gradient elution in column chromatography reduces co-elution of byproducts. For low-yield reactions (e.g., 22% in ), recycling unreacted starting materials via TLC monitoring is critical .

How can researchers resolve discrepancies between spectroscopic data and crystallographic findings?

Level: Advanced

Methodological Answer:

- X-ray Crystallography : Resolves ambiguities in NMR assignments (e.g., confirming indole N–H positioning). For example, the title compound in lacks classical hydrogen bonding but forms π-interactions with adjacent indole rings, which NMR alone cannot detect .

- Computational Validation : Density Functional Theory (DFT) calculations correlate experimental NMR shifts with predicted electronic environments.

- Multi-Technique Cross-Validation : Combine HRMS (exact mass), IR (functional groups), and crystallography for structural consensus .

How do substituents on the indole core affect biological activity?

Level: Advanced

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- In Vitro Assays : Radioligand binding assays (e.g., Kᵢ values for receptor affinity) and cytotoxicity screens guide derivative prioritization .

What are the key spectral markers in NMR for identifying this compound?

Level: Basic

Methodological Answer:

- ¹H NMR :